

An In-depth Technical Guide to Nitromide (3,5-Dinitrobenzamide)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromide, systematically known by its IUPAC name 3,5-Dinitrobenzamide, is an aromatic amide with the molecular formula $C_7H_5N_3O_5$.[1][2][3] It serves as a crucial scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. [2][4] This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and mechanism of action, with a focus on its applications in drug discovery and development, particularly as an antimicrobial agent.

Chemical and Physical Properties

3,5-Dinitrobenzamide is a stable, off-white to pale yellow crystalline powder under normal conditions.[2][5] Its key physical and chemical properties are summarized in the table below.



Property	Value	References	
Molecular Formula	C7H5N3O5	[1][2][3]	
IUPAC Name	3,5-Dinitrobenzamide [1][3]		
CAS Number	121-81-3	[1][2][6]	
Molecular Weight	211.13 g/mol	[1][2][3]	
Melting Point	179 - 186 °C	[2][6]	
Appearance	Off-white to pale yellow powder	[2]	
Solubility	More soluble in polar organic solvents like DMSO and ethanol than in non-polar solvents.	[5]	

Synthesis of 3,5-Dinitrobenzamide

The synthesis of 3,5-Dinitrobenzamide and its derivatives generally starts from 3,5-dinitrobenzoic acid.[7][8] The carboxylic acid is first converted to a more reactive acyl chloride, which is then reacted with an appropriate amine.

Experimental Protocol: Synthesis of 3,5-Dinitrobenzamide

This protocol describes a general two-step synthesis of the parent compound, 3,5-Dinitrobenzamide.

Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

- In a round-bottom flask equipped with a reflux condenser and a gas trap, place 3,5dinitrobenzoic acid.
- Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents).



- Reflux the mixture gently in a fume hood until the solid 3,5-dinitrobenzoic acid has completely dissolved and gas evolution (HCl and SO₂) ceases. This typically takes 1-2 hours.
- After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
- The resulting crude 3,5-dinitrobenzoyl chloride, a yellow solid, can be used in the next step without further purification.[9]

Step 2: Synthesis of 3,5-Dinitrobenzamide

- Dissolve the crude 3,5-dinitrobenzoyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask.
- · Cool the solution in an ice bath.
- Slowly add an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete, the product, 3,5-Dinitrobenzamide, will precipitate out of the solution.
- Collect the solid product by filtration, wash it with cold water to remove any ammonium chloride, and then with a small amount of cold solvent to remove impurities.
- The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure 3,5-Dinitrobenzamide.

Synthesis Workflow Diagram





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Caption: General synthesis workflow for 3,5-Dinitrobenzamide.

Biological Activity and Mechanism of Action

Nitromide and its derivatives have garnered significant interest for their potent antimicrobial properties, particularly against Mycobacterium tuberculosis and various fungal species.[1][7] [10]

Antimycobacterial Activity

Several studies have highlighted the efficacy of 3,5-dinitrobenzamide derivatives as antitubercular agents.[10][11] The mechanism of action is believed to involve the inhibition of the decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[7][11]

Mechanism of Action: Inhibition of DprE1

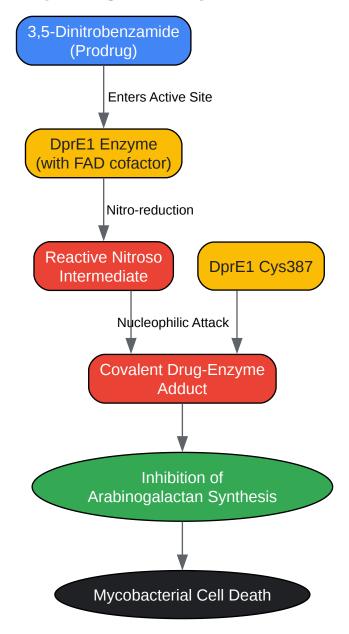
The proposed mechanism for DprE1 inhibition by nitroaromatic compounds like 3,5-Dinitrobenzamide involves the following steps:

- The nitro group of the compound is reduced by the FAD cofactor within the DprE1 enzyme, forming a reactive nitroso intermediate.
- A cysteine residue (Cys387) in the active site of DprE1 then attacks this nitroso group.
- This results in the formation of a covalent bond between the drug and the enzyme, leading to irreversible inhibition of DprE1.[7]



• The inhibition of DprE1 disrupts the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall, ultimately leading to cell death.

Signaling Pathway Diagram: DprE1 Inhibition



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Caption: Proposed mechanism of DprE1 inhibition by 3,5-Dinitrobenzamide.

Antifungal Activity



Derivatives of 3,5-Dinitrobenzamide have also demonstrated fungicidal activity against various Candida species.[1] The mechanism of action is suggested to involve disruption of the fungal cell membrane.[1]

Compound	Organism	MIC (μg/mL)	Reference
Ethyl 3,5- dinitrobenzoate	Candida albicans	125	[1]
Ethyl 3,5- dinitrobenzoate	Candida krusei	100	[1]
Ethyl 3,5- dinitrobenzoate	Candida tropicalis	500	[1]

Applications in Research and Drug Development

3,5-Dinitrobenzamide serves as a valuable scaffold for the development of new drugs due to several key attributes:

- Versatile Synthesis: The straightforward synthesis allows for the creation of diverse libraries of derivatives for structure-activity relationship (SAR) studies.[4][7]
- Potent Biological Activity: Its demonstrated efficacy against clinically relevant pathogens like M. tuberculosis makes it a promising starting point for novel antibiotic development.[10][11]
- Established Mechanism of Action: A clear understanding of its molecular target (DprE1) facilitates rational drug design and optimization.[7]

Conclusion

Nitromide (3,5-Dinitrobenzamide) is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, accessible synthesis, and potent, targeted biological activity make it an important lead structure in the ongoing search for new and effective antimicrobial agents. Further research into the optimization of its pharmacokinetic and toxicological profiles will be crucial in translating its therapeutic potential into clinical applications.



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